(5S)-5-(Hydroxymethyl)-2-oxotetrahydrofuran-3-carboxylic acid
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Overview
Description
(5S)-5-(Hydroxymethyl)-2-oxotetrahydrofuran-3-carboxylic acid is a chemical compound with a unique structure that includes a tetrahydrofuran ring, a hydroxymethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(Hydroxymethyl)-2-oxotetrahydrofuran-3-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 5-hydroxymethylfurfural (HMF) using metal oxide-supported ruthenium catalysts under aqueous conditions. This method provides high yields and selectivity for the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the use of biomass-derived hydroxymethylfurfural (HMF) as a starting material. The oxidation of HMF to this compound can be carried out using various catalysts, including metal oxides and supported metal catalysts .
Chemical Reactions Analysis
Types of Reactions
(5S)-5-(Hydroxymethyl)-2-oxotetrahydrofuran-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,5-furandicarboxylic acid (FDCA) using electrocatalytic methods.
Reduction: Reduction reactions can convert the compound into various derivatives, such as 2,5-bis(hydroxymethyl)furan.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include metal catalysts (e.g., ruthenium, cobalt), oxidizing agents (e.g., oxygen, hydrogen peroxide), and reducing agents (e.g., hydrogen gas) . Reaction conditions often involve moderate temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include 2,5-furandicarboxylic acid (FDCA), 2,5-bis(hydroxymethyl)furan, and various substituted derivatives .
Scientific Research Applications
(5S)-5-(Hydroxymethyl)-2-oxotetrahydrofuran-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various polymers, including polyesters and polyamides.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of (5S)-5-(Hydroxymethyl)-2-oxotetrahydrofuran-3-carboxylic acid involves its interaction with various molecular targets and pathways. For example, in catalytic oxidation reactions, the compound undergoes a series of electron transfer processes facilitated by metal catalysts, leading to the formation of high-value products such as 2,5-furandicarboxylic acid . The specific molecular targets and pathways depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural (HMF): A precursor to (5S)-5-(Hydroxymethyl)-2-oxotetrahydrofuran-3-carboxylic acid, HMF is widely studied for its potential in producing bio-based chemicals.
2,5-Furandicarboxylic Acid (FDCA): A major product of the oxidation of this compound, FDCA is used in the production of bio-based polymers.
2,5-Bis(hydroxymethyl)furan: A reduction product of the compound, used in various chemical syntheses.
Uniqueness
This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and serve as a versatile intermediate in the synthesis of numerous high-value products. Its ability to be derived from renewable biomass sources further enhances its appeal in sustainable chemistry and industrial applications .
Properties
Molecular Formula |
C6H8O5 |
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Molecular Weight |
160.12 g/mol |
IUPAC Name |
(5S)-5-(hydroxymethyl)-2-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C6H8O5/c7-2-3-1-4(5(8)9)6(10)11-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4?/m0/s1 |
InChI Key |
HUMIJMLXGUELIA-WUCPZUCCSA-N |
Isomeric SMILES |
C1[C@H](OC(=O)C1C(=O)O)CO |
Canonical SMILES |
C1C(OC(=O)C1C(=O)O)CO |
Origin of Product |
United States |
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